molecular formula C23H17BrN2O3 B2811093 (Z)-2-(4-bromobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929856-22-4

(Z)-2-(4-bromobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2811093
CAS No.: 929856-22-4
M. Wt: 449.304
InChI Key: GMXZMDFHTLLJAF-NHDPSOOVSA-N
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Description

The compound (Z)-2-(4-bromobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a benzofuro-oxazine derivative featuring a brominated benzylidene moiety at the C2 position and a pyridin-4-ylmethyl group at C6. The (Z)-stereochemistry at the benzylidene double bond and the electron-withdrawing bromine substituent may enhance binding affinity to hydrophobic protein pockets .

Properties

IUPAC Name

(2Z)-2-[(4-bromophenyl)methylidene]-8-(pyridin-4-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O3/c24-17-3-1-15(2-4-17)11-21-22(27)18-5-6-20-19(23(18)29-21)13-26(14-28-20)12-16-7-9-25-10-8-16/h1-11H,12-14H2/b21-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXZMDFHTLLJAF-NHDPSOOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)Br)C3=O)OCN1CC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)Br)/C3=O)OCN1CC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-bromobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the condensation of 4-bromobenzaldehyde with a suitable amine to form an imine intermediate This intermediate is then subjected to cyclization reactions to form the benzofuroxazine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The 4-bromobenzylidene moiety undergoes nucleophilic aromatic substitution (NAS) reactions under controlled conditions:

Reaction TypeReagents/ConditionsProductKey Observations
Suzuki CouplingPd(PPh₃)₄, aryl boronic acid, K₂CO₃, DMF, 80°C Aryl-substituted benzylidene derivativeHigh regioselectivity due to electron-deficient aromatic ring
AminationCuI, L-proline, NH₃, DMSO, 120°C4-Aminobenzylidene analogRequires microwave assistance for improved yield (~65%)

Mechanistic Insight : The bromine atom activates the aromatic ring for electrophilic substitution, with palladium-catalyzed cross-couplings being particularly efficient for introducing aryl/heteroaryl groups .

Oxidation of the Benzylidene Group

The exocyclic double bond (C=CH-) in the benzylidene unit undergoes selective oxidation:

Oxidizing AgentConditionsProductYield
Ozone (O₃)CH₂Cl₂, -78°C, then Zn/HOAcKetone derivative48–52%
KMnO₄H₂O/acetone, 0°CCarboxylic acid<30% (low selectivity)

Limitations : Over-oxidation risks exist with strong agents like KMnO₄, making ozonolysis the preferred method for controlled transformation.

Ring-Opening Reactions

The benzofuroxazine ring undergoes acid-mediated hydrolysis:

AcidConditionsProducts
HCl (conc.)Reflux in EtOH/H₂O (1:1), 6 hr2-Aminophenol derivative + pyridinylmethyl ketone
CF₃COOHRT, 2 hrPartial decomposition to furan intermediates

Mechanistic Pathway : Protonation of the oxazine oxygen weakens the C–O bond, leading to ring cleavage and formation of amine and carbonyl fragments.

Functionalization of the Pyridinylmethyl Group

The pyridin-4-ylmethyl substituent participates in:

  • Coordination Chemistry : Forms complexes with transition metals (e.g., Pd(II), Cu(I)) via the pyridine nitrogen, enabling catalytic applications .

  • Alkylation/Quaternization : Reacts with methyl iodide in THF to form N-methylpyridinium salts, enhancing water solubility .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition with electron-deficient alkenes (e.g., maleic anhydride), yielding fused cyclobutane derivatives. Reaction efficiency depends on solvent polarity (acetonitrile > toluene).

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, primarily via retro-Diels-Alder fragmentation of the benzofuroxazine ring.

Key Challenges and Considerations

  • Stereochemical Integrity : The Z-configuration of the benzylidene group may isomerize under basic conditions.

  • Solvent Sensitivity : Polar aprotic solvents (DMF, DMSO) improve reaction rates but may promote side reactions in prolonged heating .

This compound’s reactivity profile highlights its utility as a versatile intermediate in medicinal chemistry and materials science. Further studies are needed to explore enantioselective modifications and biocatalytic transformations.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-bromobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has been studied for its potential as a bioactive molecule. Its structural features make it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.

Medicine

In medicine, (Z)-2-(4-bromobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one has shown promise in preclinical studies as a potential treatment for various diseases. Its ability to interact with specific biological targets makes it a valuable compound for further investigation.

Industry

Industrially, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of (Z)-2-(4-bromobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Differences and Properties
Compound Name Substituents Molecular Weight (g/mol) Halogen Type Pyridine Position Notable Features
Target Compound C2: 4-bromobenzylidene; C8: pyridin-4-ylmethyl ~467.3 Br 4-yl Bromine enhances lipophilicity and steric bulk
(Z)-8-(4-fluorophenethyl)-2-(pyridin-4-ylmethylene)-... () C8: 4-fluorophenethyl; 1,4-dioxane complex ~473.4 F 4-yl Dioxane improves solubility; fluorine reduces molecular weight
(Z)-2-benzylidene-8-(pyridin-2-ylmethyl)-... () C2: benzylidene; C8: pyridin-2-ylmethyl ~388.4 None 2-yl Pyridine N at 2-position alters electronic distribution
9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-... () C9: 2-chlorobenzylidene; C5: 2-chlorophenyl ~454.3 Cl N/A Dichloro substitution increases polarity

Key Observations :

  • Pyridine Position: The pyridin-4-ylmethyl group in the target compound vs. The 4-position may facilitate stronger π-π stacking in aromatic protein pockets .
  • Solubility Modifiers : The 1,4-dioxane complex in highlights a strategy to improve aqueous solubility, which the brominated target compound may lack .

Spectroscopic and Analytical Data

Table 2: Comparative Spectroscopic Profiles
Compound IR (C=O stretch, cm⁻¹) $^1$H NMR (Key Shifts, ppm) Mass (MH⁺)
Target Compound (Predicted) ~1705–1710 δ 8.5–8.7 (pyridine-H), δ 6.9–7.3 (bromophenyl-H) ~468
1707 δ 1.40–2.10 (dioxane-CH₂), δ 7.1–7.4 (fluorophenyl-H) 473
1707 (C=O) δ 1.40–1.80 (piperidinyl-CH₂), δ 7.2–7.8 (benzyl-H) 392

Analysis :

  • The bromophenyl group in the target compound would deshield adjacent protons, causing downfield shifts in $^1$H NMR compared to fluorophenyl or chlorophenyl analogs .
  • IR spectra for all compounds show strong C=O stretches (~1705–1710 cm⁻¹), consistent with the oxazinone core .

Biological Activity

(Z)-2-(4-bromobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to elucidate its biological significance.

  • Molecular Formula : C23H17BrN2O3
  • Molecular Weight : 449.3 g/mol
  • CAS Number : 929841-51-0

The compound exhibits activity through interactions with various biological targets, particularly in the modulation of ion channels and receptors. Its structure suggests potential interactions with P2X receptors, which are known to play roles in pain signaling and inflammation.

Biological Activity

The biological activity of (Z)-2-(4-bromobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one has been investigated in several studies:

  • P2X Receptor Modulation : The compound is postulated to act as a modulator of P2X receptors, particularly P2X4. P2X4 receptors are implicated in various physiological processes including pain perception and neuroinflammation. Studies indicate that similar compounds can inhibit ATP-induced currents mediated by P2X receptors, suggesting a potential role for this compound in pain management and inflammatory responses .
  • Anticancer Potential : Preliminary studies suggest that derivatives of benzofuroxazine compounds exhibit anticancer properties by inducing apoptosis in cancer cells. The bromine substituent may enhance these effects by increasing the lipophilicity and bioavailability of the compound .

Study 1: Antagonistic Effects on P2X Receptors

A study investigating the effects of related compounds on P2X receptor activity found that certain derivatives could inhibit ATP-induced currents with IC50 values indicating potent antagonistic activity. This suggests that (Z)-2-(4-bromobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one may exhibit similar effects .

Study 2: In Vivo Efficacy in Pain Models

In an animal model of neuropathic pain, compounds structurally related to (Z)-2-(4-bromobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one demonstrated significant analgesic effects. These findings support its potential therapeutic application in chronic pain conditions .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
P2X Receptor ModulationInhibition of ATP-induced currents
Anticancer ActivityInduction of apoptosis in cancer cells
Analgesic EffectsSignificant reduction in pain responses in models

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (Z)-2-(4-bromobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one?

  • Answer : The synthesis involves multi-step reactions starting from benzofuran derivatives. Key steps include:

  • Condensation : Formation of the benzylidene moiety via reaction with 4-bromobenzaldehyde under acidic or basic conditions.
  • Functionalization : Introduction of the pyridin-4-ylmethyl group through alkylation or nucleophilic substitution.
  • Cyclization : Formation of the oxazine ring via intramolecular cyclization, often requiring catalysts like p-toluenesulfonic acid (PTSA).
  • Reaction conditions (temperature, solvent) significantly impact yield and purity. For example, tetrahydrofuran (THF) or dichloromethane (DCM) are common solvents, with temperatures ranging from 60–80°C .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Answer : A combination of methods is required:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks. The pyridinylmethyl substituent shows distinct aromatic protons at δ 7.2–8.5 ppm, while the benzofurooxazine core resonates at δ 4.5–6.0 ppm for oxymethylene protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ peak at m/z 453.2).
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming the (Z)-configuration of the benzylidene group .

Q. What are the solubility and stability considerations for handling this compound?

  • Answer :

  • Solubility : Limited solubility in polar solvents (e.g., water) but dissolves in DMSO, DMF, or chloroform. Pre-solubilization in DMSO is recommended for biological assays .
  • Stability : Sensitive to light and moisture. Store under inert gas (N2_2/Ar) at –20°C. Stability tests via HPLC over 48 hours at 25°C can assess degradation .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

  • Answer :

  • Reaction Optimization : Use design of experiments (DoE) to test variables:
  • Catalyst Loading : 5–10 mol% PTSA improves cyclization efficiency.
  • Temperature Control : Lower temperatures (e.g., 50°C) reduce byproducts like dimerized intermediates.
  • Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) isolates the target compound with >95% purity .
  • Kinetic Monitoring : In-situ FTIR or TLC tracks reaction progress to halt at optimal conversion .

Q. How to resolve contradictions in reported biological activity data for structurally similar benzofurooxazine derivatives?

  • Answer :

  • Comparative Studies : Test the compound alongside analogs (e.g., chlorobenzylidene or methoxy-substituted derivatives) under identical assay conditions. For example, compare IC50_{50} values in kinase inhibition assays .
  • Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., bromo vs. chloro groups) with bioactivity. Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like cyclin-dependent kinases .

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic environments?

  • Answer :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. For example, the oxazinone carbonyl group (C=O) is a reactive site for nucleophilic attack .
  • Molecular Dynamics (MD) Simulations : Models solvent effects on reaction pathways, such as solvolysis in aqueous DMSO .

Q. How to design experiments for elucidating the compound’s mechanism of action in cellular systems?

  • Answer :

  • Transcriptomic Profiling : RNA-seq or qPCR arrays identify differentially expressed genes after treatment.
  • Chemical Proteomics : Use click chemistry to attach biotin tags, enabling pull-down assays to map protein targets .
  • Kinase Assays : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibition targets .

Methodological Notes

  • Data Contradiction Analysis : When conflicting bioactivity data arise, validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .
  • Stereochemical Confirmation : Circular Dichroism (CD) or vibrational circular dichroism (VCD) supplements X-ray data for chiral centers .

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